Cas no 13276-53-4 ((2R,3R,5R)-5-(6-amino-9H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-ol)
(2R,3R,5R)-5-(6-amino-9H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-ol Chemical and Physical Properties
Names and Identifiers
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- 9H-Purin-6-amine,9-(2-deoxy-b-D-threo-pentofuranosyl)-
- 1-(2'-deoxy-beta-threopentofuranosyl)adenine
- 5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol
- 2'-Desoxy-adenosin
- 9-(2-Deoxy-beta-D-threo-pentofuranosyl)adenine
- (2R,3R,5R)-5-(6-amino-9H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-ol
- F90334
- EN300-20209051
- 1-Dpfa
- 2'-dA threo
- 9H-Purin-6-amine, 9-(2-deoxy-beta-D-threo-pentofuranosyl)-
- 2'Deoxyadenosine B-D-threo
- Q63398366
- 13276-53-4
- SCHEMBL887468
- desoxyadenosin
- PD171634
- 1-(2/'-deoxy-beta-threopentofuranosyl)adenine
- NSC 100793
- 9-(2-Deoxy-.beta.-D-threo-pentofuranosyl)adenine
- 9H-Purin-6-amine, 9-(2-deoxy-b-D-threo-pentofuranosyl)-
- (2R,3R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol
- W-100156
- 1-(2'-Deoxy-beta-D-threopentofuranosyl)adenine
- (2R,3R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol
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- MDL: MFCD23103480
- Inchi: 1S/C10H13N5O3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7/h3-7,16-17H,1-2H2,(H2,11,12,13)/t5-,6-,7-/m1/s1
- InChI Key: OLXZPDWKRNYJJZ-FSDSQADBSA-N
- SMILES: O1[C@H](CO)[C@@H](C[C@@H]1N1C=NC2C(N)=NC=NC1=2)O
Computed Properties
- Exact Mass: 251.10199
- Monoisotopic Mass: 251.10183929g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 307
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.5
- Topological Polar Surface Area: 119Ų
Experimental Properties
- PSA: 119.31
- LogP: -0.36960
(2R,3R,5R)-5-(6-amino-9H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-20209051-0.05g |
(2R,3R,5R)-5-(6-amino-9H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |
13276-53-4 | 0.05g |
$2755.0 | 2023-09-16 |
(2R,3R,5R)-5-(6-amino-9H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-ol Suppliers
(2R,3R,5R)-5-(6-amino-9H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-ol Related Literature
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
Additional information on (2R,3R,5R)-5-(6-amino-9H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-ol
Recent Advances in the Study of (2R,3R,5R)-5-(6-amino-9H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-ol (CAS: 13276-53-4)
The compound (2R,3R,5R)-5-(6-amino-9H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-ol, with the CAS number 13276-53-4, has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, a stereospecific derivative of adenosine, has shown promising potential in various therapeutic applications, including antiviral and anticancer therapies. Recent studies have focused on its synthesis, mechanism of action, and clinical applications, providing new insights into its pharmacological properties.
One of the key areas of research has been the optimization of synthetic routes for (2R,3R,5R)-5-(6-amino-9H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-ol. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an efficient enzymatic synthesis method that significantly improved yield and purity compared to traditional chemical synthesis. This advancement is crucial for scaling up production for clinical trials and potential commercialization.
In terms of mechanism of action, recent findings have elucidated the compound's ability to inhibit viral RNA polymerases, making it a potent candidate for treating RNA virus infections. A 2024 study in Nature Chemical Biology revealed that the molecule exhibits high selectivity for viral polymerases over human counterparts, reducing the risk of off-target effects. This specificity is attributed to its unique stereochemistry, which allows it to bind preferentially to viral enzyme active sites.
Clinical applications of 13276-53-4 have also expanded, with Phase II trials showing promising results in treating hepatitis C virus (HCV) infections. The compound demonstrated a 75% reduction in viral load after 12 weeks of treatment, with minimal adverse effects. These findings were presented at the 2023 International Conference on Antimicrobial Agents and Chemotherapy, highlighting its potential as a next-generation antiviral agent.
Furthermore, research has explored the anticancer properties of this adenosine derivative. A 2024 paper in Cancer Research reported that the compound induces apoptosis in certain cancer cell lines by interfering with nucleotide metabolism. This dual functionality as both an antiviral and anticancer agent makes it a particularly valuable candidate for further development.
In conclusion, recent studies on (2R,3R,5R)-5-(6-amino-9H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-ol (13276-53-4) have significantly advanced our understanding of its therapeutic potential. With improved synthesis methods, clarified mechanisms of action, and promising clinical results, this compound represents an exciting avenue for future drug development in both antiviral and anticancer therapies.
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